Bienvenue dans la boutique en ligne BenchChem!

[4-(Oxetan-3-yloxy)-phenyl]-methanol

lipophilicity XLogP3 oxetane effect

[4-(Oxetan-3-yloxy)-phenyl]-methanol (CAS 1780449‑65‑1) is a para‑substituted benzyl‑alcohol derivative in which the phenolic oxygen is linked to an oxetane ring via the 3‑position. The compound carries a single hydrogen‑bond donor (the primary alcohol), three hydrogen‑bond acceptors (the oxetane oxygen, the ether oxygen and the alcohol oxygen), a computed XLogP3‑AA of 0.7, and a topological polar surface area of 38.7 Ų.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1780449-65-1
Cat. No. B1405086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Oxetan-3-yloxy)-phenyl]-methanol
CAS1780449-65-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2
InChIKeyAZHPOLXFEFDJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Oxetan-3-yloxy)-phenyl]-methanol (CAS 1780449-65-1): Core Physicochemical Identity & Procurement-Relevant Profile


[4-(Oxetan-3-yloxy)-phenyl]-methanol (CAS 1780449‑65‑1) is a para‑substituted benzyl‑alcohol derivative in which the phenolic oxygen is linked to an oxetane ring via the 3‑position [1]. The compound carries a single hydrogen‑bond donor (the primary alcohol), three hydrogen‑bond acceptors (the oxetane oxygen, the ether oxygen and the alcohol oxygen), a computed XLogP3‑AA of 0.7, and a topological polar surface area of 38.7 Ų [1]. Commercially, it is typically supplied as a ≥95 % pure solid or light‑yellow oil, with a molecular weight of 180.20 g·mol⁻¹ and the molecular formula C₁₀H₁₂O₃ [1]. These characteristics place it among the small, polar oxetane‑containing building blocks that are increasingly used in medicinal chemistry to fine‑tune solubility, lipophilicity and metabolic stability without substantially enlarging the molecule [2].

Why [4-(Oxetan-3-yloxy)-phenyl]-methanol Cannot Be Replaced by Close Structural Analogs Without Quantitative Property Shifts


Although [4-(Oxetan-3-yloxy)-phenyl]-methanol appears to be a simple benzyl‑alcohol derivative, its oxetane‑3‑yloxy substituent introduces a distinct combination of polarity, hydrogen‑bond acceptor capacity and conformational restraint that is absent in common analogs such as 4‑(hydroxymethyl)phenol or the corresponding tetrahydrofuran (THF) ether [1][2]. The oxetane ring is a strained, polar four‑membered heterocycle that can simultaneously lower lipophilicity (LogD/LogP), increase aqueous solubility, reduce the basicity of adjacent amines (when present) and redirect metabolic clearance away from cytochrome P450 oxidation toward microsomal epoxide hydrolase (mEH)‑catalyzed hydrolysis [2][3]. Consequently, exchanging this building block for a non‑oxetane congener can alter multiparameter property profiles sufficiently to compromise lead optimisation or scale‑up feasibility. The quantitative evidence below demonstrates exactly where [4-(Oxetan-3-yloxy)-phenyl]-methanol shows measurable differentiation relative to the closest structural comparators.

Quantitative Differentiation of [4-(Oxetan-3-yloxy)-phenyl]-methanol Against Closest Analogs: Head‑to‑Head & Class‑Level Evidence


Lipophilicity Reduction: XLogP3 of the Alcohol vs. the Des‑Oxetane Phenol Analog

Replacing the phenolic –OH in 4‑(hydroxymethyl)phenol with an oxetan‑3‑yloxy group reduces computed lipophilicity. The target compound shows an XLogP3‑AA of 0.7 [1], whereas 4‑(hydroxymethyl)phenol has a predicted LogP of 0.902 [2]. This –0.202 log unit decrease is consistent with the well‑documented ability of the oxetane oxygen to act as a hydrogen‑bond acceptor, increasing polarity and lowering LogD/LogP relative to the simple phenol [3].

lipophilicity XLogP3 oxetane effect

Lipophilicity Gap Between the Alcohol and the Corresponding Benzylamine Analog

When the primary alcohol is converted to a primary amine, the lipophilicity drops more dramatically. The target alcohol has XLogP3‑AA = 0.7 [1], whereas [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS 1349719‑23‑8) has a computed XLogP of 0.4 and a measured ACD/LogD (pH 7.4) of –1.43 . The difference in XLogP (Δ = –0.3) and the negative LogD value for the amine underscore that the alcohol form provides a meaningfully different lipophilicity window, which affects both solubility and permeability in drug‑design programs.

LogD hydrogen‑bond donor amine basicity

Class‑Level Solubility Gain from Oxetane‑for‑gem‑Dimethyl Replacement

Although direct solubility data for [4-(Oxetan-3-yloxy)-phenyl]-methanol are not publicly available, the oxetane‑for‑gem‑dimethyl substitution strategy provides a highly reproducible class‑level effect. In a comprehensive review of oxetane‑containing drug candidates, replacement of a gem‑dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing metabolic degradation in the majority of cases [1]. This effect arises from the oxetane’s high polarity and its capacity to serve as a hydrogen‑bond acceptor without introducing additional rotatable bonds [2].

aqueous solubility gem‑dimethyl isostere property tuning

pKa Modulation of Adjacent Amines (Relevant for Downstream Amine‑Containing Derivatives)

The oxetan‑3‑yloxy group can act as an electron‑withdrawing substituent that lowers the pKa of nearby basic nitrogens. Although [4-(Oxetan-3-yloxy)-phenyl]-methanol itself does not contain a basic amine, its immediate amine analog [4-(Oxetan-3-yloxy)phenyl]methanamine has a predicted pKa of 9.21 ± 0.10 . By comparison, the unsubstituted benzylamine has a pKa of approximately 9.34 [1]. This –0.13 unit shift is modest, but when the oxetane is placed closer to the amine (e.g., as in fenebrutinib, where the oxetane directly attached to a piperazine reduced the pKaH from 7.8 to 6.3) the effect becomes therapeutically decisive [2]. Therefore, procuring the alcohol building block provides a synthetic entry point to derivatives where the oxetane can be positioned to achieve specific pKa modulation.

pKa amine basicity oxetane inductive effect

Ring‑Strain and Conformational Rigidity Advantage Over the Tetrahydrofuran (THF) Analog

The oxetane ring is a four‑membered cyclic ether with a ring strain of ~106 kJ·mol⁻¹, whereas the five‑membered tetrahydrofuran (THF) ring has significantly lower strain and behaves more like a conventional acyclic ether . This strain endows oxetanes with a unique conformational profile: the ring is essentially planar and restricts the orientation of the attached aryl‑oxy group, reducing the number of accessible conformations relative to the THF analog. In medicinal chemistry, this conformational restriction has been shown to improve binding selectivity and reproducibility of biological assays [1]. The target compound, by virtue of its oxetan‑3‑yloxy linkage, therefore offers a more defined three‑dimensional presentation of the benzyl‑alcohol pharmacophore compared to the corresponding 4‑(tetrahydrofuran‑3‑yloxy)benzyl alcohol.

ring strain conformational restriction oxetane vs. THF

High‑Impact Application Scenarios for [4-(Oxetan-3-yloxy)-phenyl]-methanol Based on Quantitative Differentiation Evidence


Lead‑Optimisation Programs Requiring Lipophilicity Reduction Without Molecular‑Weight Inflation

[1] PubChem. [4-(Oxetan-3-yloxy)-phenyl]-methanol. CID 84657291. https://pubchem.ncbi.nlm.nih.gov/compound/84657291; ChemBase. 4-(Hydroxymethyl)phenol. https://en.chembase.cn.

Synthesis of Oxetane‑Containing Kinase Inhibitor Intermediates with Predicted Solubility Advantage

[1] Wuitschik, G. et al. J. Med. Chem. 2010, 53, 3227‑3246; Rojas, J. J.; Bull, J. A. J. Med. Chem. 2023, 66, 13089‑13132.

Preparation of Conformationally Restricted Aryl‑Ether Linkers for PROTAC or Molecular‑Glue Design

[1] Aladdin Scientific. Oxetane: Property‑Window Optimization Guide, 2026; Rojas, J. J.; Bull, J. A. J. Med. Chem. 2023, 66, 13089‑13132.

Metabolic‑Stability‑Driven Fragment Replacement in Preclinical Candidates

[1] Toselli, F. et al. J. Med. Chem. 2019, 62, 7383‑7397; Rojas, J. J.; Bull, J. A. J. Med. Chem. 2023, 66, 13089‑13132.

Quote Request

Request a Quote for [4-(Oxetan-3-yloxy)-phenyl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.